2-Methyl-1-phenylbutan-2-ol

Catalog No.
S1895266
CAS No.
772-46-3
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenylbutan-2-ol

CAS Number

772-46-3

Product Name

2-Methyl-1-phenylbutan-2-ol

IUPAC Name

2-methyl-1-phenylbutan-2-ol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3

InChI Key

FTZBYXCNXOPJEL-UHFFFAOYSA-N

SMILES

CCC(C)(CC1=CC=CC=C1)O

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)O

The exact mass of the compound 2-Methyl-1-phenylbutan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-phenylbutan-2-ol, also known as benzyl ethyl methyl carbinol, is a highly stable tertiary aryl-aliphatic alcohol utilized primarily as a specialty formulation ingredient and a versatile chemical intermediate. Characterized by a boiling point of 225.9 °C and a logP of approximately 2.6, this compound offers strictly defined lipophilicity and lower volatility compared to simpler aromatic alcohols. In procurement contexts, its value proposition is driven by the steric hindrance of its tertiary hydroxyl group, which provides absolute resistance to oxidation in harsh chemical environments, and its unique C2 stereocenter, which serves as a critical structural handle for downstream asymmetric synthesis [1].

Attempting to substitute 2-methyl-1-phenylbutan-2-ol with more common in-class alternatives like benzyl dimethyl carbinol (Muguet alcohol) or phenethyl alcohol compromises both formulation stability and target performance. Primary alcohols such as phenethyl alcohol are highly susceptible to oxidation in alkaline or bleach-containing environments, rapidly degrading into aldehydes that alter product color and odor. Conversely, while benzyl dimethyl carbinol shares the tertiary alcohol stability, it lacks the ethyl substitution that provides 2-methyl-1-phenylbutan-2-ol with its elevated boiling point and increased lipophilicity. Replacing the target compound with these generic alternatives results in faster evaporation, weaker partitioning into lipid bases, and the loss of the chiral center necessary for complex intermediate synthesis .

Oxidative Stability in Alkaline and Bleach Formulations

The structural integrity of compounds in harsh environments is a primary procurement bottleneck. 2-Methyl-1-phenylbutan-2-ol features a sterically hindered tertiary hydroxyl group with zero alpha-hydrogens, rendering it highly resistant to oxidation. In contrast, primary aromatic alcohols like phenethyl alcohol undergo rapid oxidation to phenylacetaldehyde when exposed to alkaline soaps or hypochlorite bleaches. This fundamental structural difference ensures that 2-methyl-1-phenylbutan-2-ol maintains its chemical profile in aggressive formulations where primary alcohols fail [1].

Evidence DimensionAlpha-hydrogen availability (Oxidation susceptibility)
Target Compound Data0 alpha-hydrogens (Tertiary alcohol, oxidatively stable)
Comparator Or BaselinePhenethyl alcohol (Primary alcohol, highly susceptible)
Quantified DifferenceComplete elimination of primary oxidation pathways
ConditionsAlkaline detergent and bleach-containing formulations

Buyers formulating heavy-duty household cleaners or oxidative detergents must procure tertiary alcohols to prevent active ingredient degradation and off-odors.

Substantivity and Evaporation Control via Elevated Boiling Point

The addition of an ethyl group to the carbinol carbon significantly alters the thermodynamic profile of the molecule compared to its dimethyl analog. 2-Methyl-1-phenylbutan-2-ol exhibits a boiling point of 225.9 °C, whereas the industry-standard benzyl dimethyl carbinol boils at approximately 215 °C. This ~10 °C elevation translates to a lower vapor pressure at room temperature, extending the evaporation curve during the dry-down phase of application. Consequently, the target compound acts as a superior fixative, retaining its target notes long after more volatile analogs have dissipated [1].

Evidence DimensionBoiling Point (Indicator of volatility)
Target Compound Data225.9 °C at 760 mmHg
Comparator Or BaselineBenzyl dimethyl carbinol (~215 °C at 760 mmHg)
Quantified Difference~10 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Formulators of long-lasting cosmetics must select the ethyl-substituted carbinol to achieve the required fixative longevity and base-note retention.

Lipid Partitioning Efficiency in Emulsions

In surfactant-heavy systems or oil-in-water emulsions, the efficiency of an active ingredient depends heavily on its partition coefficient. 2-Methyl-1-phenylbutan-2-ol possesses a logP of approximately 2.6, making it significantly more lipophilic than simpler analogs like phenethyl alcohol (logP ~1.36) or benzyl dimethyl carbinol (logP ~2.0). This higher lipophilicity drives the compound to partition preferentially into the lipid phase of soaps, creams, and fabric softeners, minimizing wash-off losses into the aqueous phase and maximizing deposition on the target substrate .

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP ~2.6
Comparator Or BaselinePhenethyl alcohol (LogP ~1.36)
Quantified Difference>1.2 log unit higher lipophilicity
ConditionsOil-in-water emulsions and surfactant washes

Higher lipophilicity reduces the required dosing concentration in cosmetic and fabric care formulations, directly optimizing the cost-in-use for bulk procurement.

Precursor Suitability for Asymmetric Synthesis

When utilized as a chemical building block, the specific substitution pattern of 2-methyl-1-phenylbutan-2-ol provides a critical synthetic advantage. Synthesized via the Grignard addition of benzylmagnesium bromide to methyl ethyl ketone (MEK), the resulting molecule contains a chiral center at the C2 position. In contrast, the use of acetone yields benzyl dimethyl carbinol, a symmetric molecule with zero stereocenters. The presence of this stereogenic center in the target compound allows it to serve as a racemic precursor for downstream chiral resolution or stereoselective ligand development [1].

Evidence DimensionStereocenter availability
Target Compound Data1 chiral center (C2 position)
Comparator Or BaselineBenzyl dimethyl carbinol (0 chiral centers)
Quantified Difference1 vs. 0 stereogenic centers
ConditionsChemical intermediate synthesis via Grignard reaction

Chemical buyers procuring intermediates for complex pharmaceuticals or chiral agrochemicals must select the ethyl-substituted variant to access the necessary stereogenic handle.

Alkaline and Oxidative Home Care Formulations

Leveraging its tertiary alcohol stability (Section 3), 2-methyl-1-phenylbutan-2-ol is an optimal choice for heavy-duty laundry detergents, alkaline soaps, and bleach-containing products. Where primary alcohols degrade and cause discoloration, this compound maintains formulation integrity [1].

Base-Note Fixatives in Long-Lasting Formulations

Due to its elevated boiling point of 225.9 °C and lower volatility (Section 3), it is highly effective as a fixative in complex formulations. It extends the dry-down phase significantly longer than standard muguet alcohols, making it indispensable for premium product lines .

Lipid-Rich Cosmetic Emulsions

Its high logP of ~2.6 ensures superior partitioning into the oil phase of lotions and creams (Section 3). This makes it highly efficient for leave-on cosmetics and fabric softeners, maximizing active deposition on the substrate while minimizing aqueous wash-off .

Chiral Building Blocks in Organic Synthesis

As a chemical intermediate, the C2 stereocenter generated by its specific ethyl/methyl substitution pattern (Section 3) allows it to be used in the development of stereospecific ligands or as a racemic precursor for complex pharmaceutical derivatives[2].

XLogP3

2.6

Other CAS

772-46-3

Dates

Last modified: 08-16-2023

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